molecular formula C9H8N2O3 B3358180 4-(Furan-2-carbonyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one CAS No. 77671-34-2

4-(Furan-2-carbonyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B3358180
CAS No.: 77671-34-2
M. Wt: 192.17 g/mol
InChI Key: YRRIGAIDBDUZNO-UHFFFAOYSA-N
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Description

4-(Furan-2-carbonyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one is a heterocyclic organic compound characterized by the presence of a furan ring, a carbonyl group, and an imidazolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Furan-2-carbonyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of furan-2-carbonyl chloride with a suitable amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using a variety of nucleophiles, such as amines and alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of substituted imidazolones and other derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and development.

Medicine: Research has indicated that derivatives of this compound may have therapeutic properties. Studies are ongoing to explore its potential use in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 4-(Furan-2-carbonyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Furan-2-carbonyl chloride

  • Imidazolone derivatives

  • Other furan-based compounds

Uniqueness: 4-(Furan-2-carbonyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

4-(furan-2-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-5-7(11-9(13)10-5)8(12)6-3-2-4-14-6/h2-4H,1H3,(H2,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRIGAIDBDUZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60574439
Record name 4-(Furan-2-carbonyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77671-34-2
Record name 4-(Furan-2-carbonyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a slurry of 8.9 g of 1,3-dihydro-4-methyl-2H-imidazol-2-one and 24.0 g of aluminum chloride in 135 ml of nitrobenzene is added 12.9 g of furanoyl chloride in a dropwise manner. The mixture is stirred at 60° C. for 3 hours, cooled and poured over ice water. The solid is then filtered and recrystallized twice from methyl alcohol to afford the title compound. M.P. 214°-216° C.
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Furan-2-carbonyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one
Reactant of Route 2
4-(Furan-2-carbonyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one
Reactant of Route 3
4-(Furan-2-carbonyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one
Reactant of Route 4
4-(Furan-2-carbonyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one
Reactant of Route 5
4-(Furan-2-carbonyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one
Reactant of Route 6
4-(Furan-2-carbonyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one

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